6-Bromo-1,8-naphthyridin-2-amine
Overview
Description
6-Bromo-1,8-naphthyridin-2-amine is a heterocyclic compound with the molecular formula C8H6BrN3 and a molecular weight of 224.06 g/mol . This compound is part of the naphthyridine family, which is known for its diverse biological activities and photochemical properties . The structure of this compound includes a bromine atom at the 6th position and an amine group at the 2nd position on the naphthyridine ring .
Scientific Research Applications
6-Bromo-1,8-naphthyridin-2-amine has a wide range of applications in scientific research:
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds containing a 1,8-naphthyridine core, like 6-bromo-1,8-naphthyridin-2-amine, have been associated with diverse biological activities .
Mode of Action
It is known that 1,8-naphthyridines interact with their targets to exert their effects .
Biochemical Pathways
1,8-naphthyridine-core-containing compounds have been used extensively in treating various types of cancers, for their antitumor or anti-proliferative activity, and as potential inhibitors of various enzymes .
Result of Action
Compounds with a 1,8-naphthyridine core have been associated with diverse biological activities .
Biochemical Analysis
Biochemical Properties
6-Bromo-1,8-naphthyridin-2-amine plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For instance, it may bind to the active sites of certain enzymes, altering their activity and thus influencing metabolic flux. Additionally, this compound can interact with proteins involved in cell signaling pathways, affecting the transmission of signals within cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the production and utilization of energy within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular behavior, including alterations in cell growth and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. This compound may also influence the production and utilization of energy within cells, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. The distribution of this compound within tissues can affect its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. The localization of this compound can influence its interactions with biomolecules and its overall biological effects .
Preparation Methods
The synthesis of 6-Bromo-1,8-naphthyridin-2-amine can be achieved through various methods, including multicomponent reactions, Friedländer approach, and metal-catalyzed synthesis . One common method involves the cyclization of 2-aminopyridine derivatives with appropriate brominated precursors under specific reaction conditions . Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
6-Bromo-1,8-naphthyridin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases, acids, and metal catalysts . The major products formed depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
6-Bromo-1,8-naphthyridin-2-amine can be compared with other similar compounds, such as:
- 1,6-Naphthyridin-2-amine
- 6-Bromo-1,8-naphthyridin-2-ol
- 6-Bromo-5,7-dimethyl-1,8-naphthyridin-2-amine
These compounds share structural similarities but differ in their substituents and specific properties . The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
IUPAC Name |
6-bromo-1,8-naphthyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-6-3-5-1-2-7(10)12-8(5)11-4-6/h1-4H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDHUXRIIJIMDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=NC=C(C=C21)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90493124 | |
Record name | 6-Bromo-1,8-naphthyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64874-38-0 | |
Record name | 6-Bromo-1,8-naphthyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90493124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-1,8-naphthyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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